7,20(2H,19H)-Cyclovobasan, 1,2,18,19-tetradehydro-3,17-epoxy-, (3R,7alpha,20alpha)-
Description
(1R,10R,12S,15S,16R,17S)-15-ethenyl-13-methyl-19-oxa-3,13-diazahexacyclo[14.3.1.02,10.04,9.010,15.012,17]icosa-2,4,6,8-tetraene is an alkaloid predominantly found in the plant Gelsemium elegans. It is known for its notable pharmacological activities, particularly its analgesic, anti-inflammatory, and anti-tumor properties . (1R,10R,12S,15S,16R,17S)-15-ethenyl-13-methyl-19-oxa-3,13-diazahexacyclo[14.3.1.02,10.04,9.010,15.012,17]icosa-2,4,6,8-tetraene has been extensively studied for its potential therapeutic applications, especially in the treatment of inflammatory and neuropathic pain .
Properties
CAS No. |
1358-76-5 |
|---|---|
Molecular Formula |
C20H22N2O |
Molecular Weight |
306.4 g/mol |
IUPAC Name |
(1R,15S,16R)-15-ethenyl-13-methyl-19-oxa-3,13-diazahexacyclo[14.3.1.02,10.04,9.010,15.012,17]icosa-2,4,6,8-tetraene |
InChI |
InChI=1S/C20H22N2O/c1-3-19-11-22(2)16-9-20(19)13-6-4-5-7-15(13)21-18(20)17-8-14(19)12(16)10-23-17/h3-7,12,14,16-17H,1,8-11H2,2H3/t12?,14-,16?,17-,19+,20?/m1/s1 |
InChI Key |
VTLYEMHGPMGUOT-PVLJVBAISA-N |
Isomeric SMILES |
CN1C[C@]2([C@@H]3C[C@@H]4C5=NC6=CC=CC=C6C52CC1C3CO4)C=C |
Canonical SMILES |
CN1CC2(C3CC4C5=NC6=CC=CC=C6C52CC1C3CO4)C=C |
Appearance |
Solid powder |
Other CAS No. |
1358-76-5 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Koumine; |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: (1R,10R,12S,15S,16R,17S)-15-ethenyl-13-methyl-19-oxa-3,13-diazahexacyclo[14.3.1.02,10.04,9.010,15.012,17]icosa-2,4,6,8-tetraene can be synthesized through various methods, including high-speed countercurrent chromatography combined with preparative high-performance liquid chromatography. This method involves the use of a two-phase solvent system composed of 1% triethylamine aqueous solution, n-hexane, ethyl acetate, and ethanol in a volume ratio of 4:2:3:2 . The crude extract is separated using high-speed countercurrent chromatography, followed by further separation using preparative high-performance liquid chromatography to obtain pure koumine .
Industrial Production Methods: Industrial production of koumine involves the extraction of alkaloids from Gelsemium elegans. The plant material is subjected to solvent extraction, followed by purification processes such as high-speed countercurrent chromatography and preparative high-performance liquid chromatography to isolate koumine .
Chemical Reactions Analysis
Types of Reactions: (1R,10R,12S,15S,16R,17S)-15-ethenyl-13-methyl-19-oxa-3,13-diazahexacyclo[14.3.1.02,10.04,9.010,15.012,17]icosa-2,4,6,8-tetraene undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying its structure and enhancing its pharmacological properties .
Common Reagents and Conditions:
Oxidation: (1R,10R,12S,15S,16R,17S)-15-ethenyl-13-methyl-19-oxa-3,13-diazahexacyclo[14.3.1.02,10.04,9.010,15.012,17]icosa-2,4,6,8-tetraene can be oxidized using reagents such as potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reduction of koumine can be achieved using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions involving koumine often use reagents like halogens or alkylating agents under specific conditions.
Major Products: The major products formed from these reactions include various derivatives of koumine, which may exhibit enhanced or altered pharmacological activities .
Scientific Research Applications
(1R,10R,12S,15S,16R,17S)-15-ethenyl-13-methyl-19-oxa-3,13-diazahexacyclo[14.3.1.02,10.04,9.010,15.012,17]icosa-2,4,6,8-tetraene has a wide range of scientific research applications, including:
Mechanism of Action
(1R,10R,12S,15S,16R,17S)-15-ethenyl-13-methyl-19-oxa-3,13-diazahexacyclo[14.3.1.02,10.04,9.010,15.012,17]icosa-2,4,6,8-tetraene exerts its effects through various molecular targets and pathways. It acts as a positive allosteric modulator of the translocator protein 18 kDa, which is involved in the regulation of pain and inflammation . (1R,10R,12S,15S,16R,17S)-15-ethenyl-13-methyl-19-oxa-3,13-diazahexacyclo[14.3.1.02,10.04,9.010,15.012,17]icosa-2,4,6,8-tetraene also influences the Bax/Bcl-2 ratio and caspase-3 expression, leading to apoptosis in cancer cells . Additionally, it affects the NF-κB and ERK/p38 MAPK signaling pathways, contributing to its anti-inflammatory and anti-tumor activities .
Comparison with Similar Compounds
- Gelsemine
- Gelsevirine
- Gelsenicine
- Akuammidine
- Vincamedine
- Vincarine
- Quebrachidine
- Vincamajine
- Alstiphylianine J
- Dihydrokoumine
(1R,10R,12S,15S,16R,17S)-15-ethenyl-13-methyl-19-oxa-3,13-diazahexacyclo[14.3.1.02,10.04,9.010,15.012,17]icosa-2,4,6,8-tetraene’s unique properties and diverse applications make it a compound of significant interest in scientific research and pharmaceutical development.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
